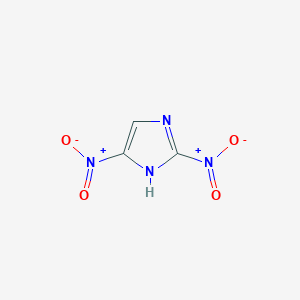
2,4-二硝基咪唑
描述
2,4-Dinitroimidazole (2,4-DNI) is a solid explosive . It is more shock sensitive than TATB-based explosives but is considerably less shock sensitive than HMX-based explosives . The chemical structure of 2,4-DNI suggests that it may exhibit thermal decomposition reactions similar to nitroguanine and explosives with similar ring structures, such as ANTA and NTO .
Synthesis Analysis
The N-substituted derivatives of dinitroimidazoles have been synthesized for application as energetic materials . The synthesized compounds were fully characterized by 1H 13C NMR spectroscopy and elemental analysis . Most of them were determined by single crystal X-ray diffraction .Molecular Structure Analysis
A single-crystal X-ray diffraction study verified that the target oxidizer molecule 2,4-dinitroimidazole (24DNI) had been synthesized by thermal rearrangement of 1,4-dinitroimidazole . 24DNI crystallizes in the orthorhombic space group Pbca with unit-cell dimensions a =10.127 (2), b =18.497 (2), c =6.333 (2) Å, and Z =8 and has a density of 1.770 g/cm 3 .Chemical Reactions Analysis
The shock sensitivity of the pressed solid explosive 2,4-dinitroimidazole (2,4-DNI) was determined using the embedded manganin pressure gauge technique . At an initial shock pressure of 2 GPa, several microseconds were required before any exothermic reaction was observed .Physical And Chemical Properties Analysis
The density functional tight binding (DFTB) method and DFTB-based molecular dynamics (DFTB-MD) simulations were used to study the structure, intermolecular interactions, and dynamic properties of 2,4-dinitroimidazole (2,4-DNI) crystals doped with different amounts of 1,4-dinitroimidazole (1,4-DNI) at different temperatures .科学研究应用
Theoretical Studies and Simulations
Theoretical studies and simulations have been conducted on the dynamic properties and intermolecular interactions of 2,4-Dinitroimidazole (2,4-DNI) crystals . The density functional tight binding (DFTB) method and DFTB-based molecular dynamics (DFTB-MD) simulations were used to study the structure, intermolecular interactions, and dynamic properties of 2,4-DNI crystals doped with different amounts of 1,4-dinitroimidazole (1,4-DNI) at different temperatures .
Explosives and High Energy Density Materials (HEDMs)
2,4-Dinitroimidazole has been widely used in explosives and high energy density materials (HEDMs) . The detonation characteristics of explosives are affected by a variety of factors, such as chemical components, crystal structure, physical state, external stimuli, etc . Defects produced during crystal growth, such as vacancies, adulteration, dislocations, and holes, are important factors affecting the safety of explosives .
Synthesis of Imidazoles
Imidazole and its derivatives possess remarkable versatility, finding applications in medicine, synthetic chemistry, and industry . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Pharmaceuticals and Agrochemicals
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They have traditional applications in pharmaceuticals and agrochemicals .
Solar Cells and Other Optical Applications
Imidazoles are being deployed in research into dyes for solar cells and other optical applications .
Functional Materials
Imidazoles are utilized in the development of functional materials .
未来方向
属性
IUPAC Name |
2,5-dinitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4O4/c8-6(9)2-1-4-3(5-2)7(10)11/h1H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDSOXFRYVOGFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200136 | |
| Record name | Imidazole, 2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitroimidazole | |
CAS RN |
5213-49-0 | |
| Record name | 2,4-Dinitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5213-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazole, 2,4-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005213490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dinitroimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidazole, 2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitro-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,4-Dinitroimidazole?
A1: 2,4-Dinitroimidazole has the molecular formula C3H2N4O4 and a molecular weight of 158.08 g/mol. []
Q2: What spectroscopic data is available for 2,4-DNI?
A2: 2,4-DNI has been characterized using various spectroscopic techniques:
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. [, , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers insights into the structure and connectivity of atoms within the molecule. Both 1H NMR and 13C NMR data have been reported. [, , , , , , ]
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule, aiding in structural elucidation. [, , , ]
- Inelastic Neutron Scattering (INS): Provides information about the vibrational modes of the molecule in the solid state. []
Q3: What is known about the stability of 2,4-DNI?
A3: 2,4-DNI exhibits good thermal stability, with a melting point ranging from 265-274 °C. [, ] It decomposes at higher temperatures, producing various gaseous products. [, ]
Q4: Is 2,4-DNI compatible with other materials?
A4: Studies have investigated the compatibility of 2,4-DNI with various materials relevant to its potential applications:
- Propellant Ingredients: 2,4-DNI has shown good compatibility with nitrocellulose/nitroglycerin (NC/NG) systems. []
- Other Explosives: Limited eutectic formation has been observed between 2,4-DNI and explosives like HMX and TNAZ, indicating potential for use in mixed explosive formulations. []
Q5: What are the potential applications of 2,4-DNI?
A5: Due to its insensitivity and good explosive performance (estimated to be 60% greater than TNT), 2,4-DNI has been investigated as a potential replacement for TNT in mass-use bombs. [] It has also been explored as a component in other energetic formulations, including solid propellants. [, ]
Q6: Does 2,4-DNI exhibit any catalytic properties?
A6: While not a catalyst itself, certain metal salts of 2,4-DNI, such as the lead salt (PDNI), have shown catalytic activity in the combustion of modified double-base propellants. []
Q7: Have computational methods been used to study 2,4-DNI?
A7: Yes, computational chemistry techniques have played a significant role in understanding the properties and behavior of 2,4-DNI:
- Density Functional Theory (DFT): Used to optimize the molecular structure, study intermolecular interactions in the crystal lattice, and calculate thermodynamic properties such as heats of formation and detonation parameters. [, , , ]
- Molecular Dynamics (MD) Simulations: Employed to investigate the dynamic properties of 2,4-DNI crystals and the effects of impurities on these properties. []
Q8: How does the structure of 2,4-DNI relate to its properties?
A8:
- Nitro Groups: The presence of two nitro (-NO2) groups at the 2 and 4 positions of the imidazole ring is crucial for its explosive properties. These groups contribute to the overall oxygen balance and energy release upon detonation. []
- Imidazole Ring: The aromatic imidazole ring provides thermal stability to the molecule. []
- N-Substitution: Substituting different groups at the N1 position of the imidazole ring can modify the physical and explosive properties of 2,4-DNI. For example, 1-methyl-2,4-dinitroimidazole (MDNI) has a lower melting point than 2,4-DNI and exhibits different decomposition kinetics. [, ]
Q9: What are the challenges in formulating 2,4-DNI?
A10: One challenge in formulating 2,4-DNI is its limited solubility in common solvents, which can hinder its processing and incorporation into energetic formulations. []
Q10: Are there strategies to improve the stability or processability of 2,4-DNI?
A10: Researchers are exploring approaches to improve the properties of 2,4-DNI:
- Salt Formation: Forming salts of 2,4-DNI with various cations, such as guanidine, triaminoguanidine, and hydrazine, can alter its physical properties, including melting point, density, and sensitivity. []
- Cocrystallization: Cocrystallizing 2,4-DNI with other energetic materials, like 1,3,5-trinitrobenzene (TNB), can modify its properties and potentially lead to enhanced performance or safety characteristics. []
Q11: What is known about the thermal decomposition of 2,4-DNI?
A12: The thermal decomposition of 2,4-DNI is a complex process involving multiple steps and producing a variety of gaseous products, including NO, CO2, CO, N2, HNCO, and H2O. [, ] The decomposition mechanism is believed to involve both unimolecular and bimolecular reactions, with the formation of a polymeric residue playing a role in the later stages. [, ]
Q12: How does the decomposition of 2,4-DNI compare to other nitroimidazoles?
A13: The decomposition pathways of nitroimidazoles are influenced by the position of the nitro groups and other substituents on the imidazole ring. [] For example, 1,4-dinitroimidazole primarily decomposes via N-NO2 homolysis, while 2,4-DNI and other dinitroimidazoles exhibit competing decomposition pathways involving NO2 elimination and nitro-nitrite isomerization followed by NO elimination. []
Q13: Has the shock sensitivity of 2,4-DNI been investigated?
A14: Yes, shock sensitivity studies have revealed that 2,4-DNI is more shock sensitive than TATB-based explosives but considerably less sensitive than HMX-based explosives. [] This places it in a potentially desirable range for insensitive munition applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[1,1'-Bicyclohexyl]-1-carboxylic acid](/img/structure/B52812.png)


![1,4-Dioxaspiro[4.5]decan-7-one](/img/structure/B52825.png)



